Voriconazole-d3

Description

Properties

IUPAC Name |

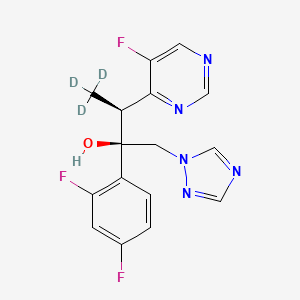

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-QLWAGJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Voriconazole-d3: A Technical Guide for Researchers and Drug Development Professionals

1.0 Overview of Voriconazole-d3

This compound is a deuterated form of Voriconazole, a broad-spectrum, second-generation triazole antifungal agent.[1] In this analog, three hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for the quantification of Voriconazole in biological samples using mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its primary role in research is to improve the accuracy, precision, and reproducibility of bioanalytical methods developed for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Voriconazole.[3][4]

Voriconazole itself is used to treat serious, invasive fungal infections, including those caused by Aspergillus and Candida species.[5][6][7][8] Due to significant inter-patient variability in its metabolism and a narrow therapeutic window, monitoring its concentration in patients' plasma or serum is crucial to ensure efficacy while minimizing toxicity.[4][9][10] this compound is indispensable for this purpose.

2.0 Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its use in analytical chemistry.

| Property | Value | Reference |

| Chemical Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-4,4,4-d3-2-ol | [2] |

| Synonyms | VRC-d3, UK-109496-d3 | [1][2] |

| CAS Number | 1217661-14-7 | [2] |

| Molecular Formula | C₁₆H₁₁D₃F₃N₅O | [2] |

| Molecular Weight | 352.3 g/mol | [2] |

| Exact Mass | 352.133881 | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

3.0 Core Application in Research: Bioanalytical Quantification

The primary and most critical use of this compound is as an internal standard (IS) in the quantitative analysis of Voriconazole in complex biological matrices like plasma, serum, and tissue homogenates.[2][3]

Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative mass spectrometry for several reasons:

-

Similar Physicochemical Behavior : this compound is chemically identical to Voriconazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution corrects for variability in sample preparation (e.g., extraction recovery) and matrix effects (ion suppression or enhancement).[4]

-

Mass Differentiation : Despite its chemical similarity, the deuterium labels give it a distinct, higher mass-to-charge ratio (m/z). This allows the mass spectrometer to differentiate it from the unlabeled analyte (Voriconazole).[4]

-

Improved Accuracy and Precision : By calculating the ratio of the analyte's signal to the internal standard's signal, the method can correct for variations that occur during the analytical process, leading to highly accurate and precise measurements.[11]

This application is vital for:

-

Therapeutic Drug Monitoring (TDM) : Clinicians use TDM to adjust Voriconazole dosage to maintain plasma concentrations within the therapeutic range (typically 1.0–5.5 µg/mL), maximizing efficacy and avoiding adverse effects.[10]

-

Pharmacokinetic (PK) Studies : Researchers use it to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Voriconazole in preclinical and clinical drug development.[12][13]

4.0 Mechanism of Action of Voriconazole

To understand the importance of quantifying Voriconazole, it is essential to know its mechanism of action. Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase.[5][7][13] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][14] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors, damaging the cell membrane's integrity and ultimately inhibiting fungal growth.[13]

Experimental Protocols and Data

5.0 Detailed Experimental Protocol: Quantification of Voriconazole in Human Plasma via LC-MS/MS

This section outlines a typical protocol for quantifying Voriconazole in human plasma using this compound as an internal standard. This method is based on protein precipitation followed by LC-MS/MS analysis.

5.1 Materials and Reagents

-

Voriconazole analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank, for calibration curve preparation)

5.2 Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of plasma into the appropriate tubes.

-

Prepare a working internal standard solution of this compound in acetonitrile (e.g., 1 µg/mL).[11]

-

Add 150 µL of the internal standard solution to each tube.[11] The acetonitrile acts as the protein precipitation agent.

-

Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant (the clear liquid) to a clean autosampler vial for injection into the LC-MS/MS system.[11]

5.3 Liquid Chromatography (LC) Conditions

-

LC System : UPLC or HPLC system

-

Column : C18 reverse-phase column (e.g., Shim-pack GIS C18)

-

Mobile Phase A : Water with 0.1% Formic Acid

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid

-

Flow Rate : 0.4 mL/min

-

Injection Volume : 1-5 µL

-

Gradient : A gradient elution is typically used to separate Voriconazole from matrix components. For example, starting with 95% A, ramping to 95% B, holding, and then re-equilibrating.

-

Total Run Time : Approximately 4-5 minutes per sample.[4]

5.4 Mass Spectrometry (MS) Conditions

-

MS System : Triple Quadrupole Mass Spectrometer

-

Ionization Mode : Electrospray Ionization (ESI), Positive Mode[11]

-

Detection Mode : Multiple Reaction Monitoring (MRM)

-

Key Parameters : Optimize source-dependent parameters like ion spray voltage, temperature, and gas flows (nebulizer, curtain, and collision gas) for maximum signal intensity.

6.0 Quantitative Data for Mass Spectrometry

The core of the LC-MS/MS method is the use of Multiple Reaction Monitoring (MRM) to selectively detect and quantify the analyte and internal standard. The table below lists the precursor-to-product ion transitions commonly used.

| Compound | Polarity | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |

| Voriconazole | Positive | 350.0 | 127.0 |

| 350.0 | 281.0 | ||

| This compound | Positive | 353.0 | 127.0 |

| 353.0 | 284.0 | ||

| Data compiled from multiple sources.[4] |

Mandatory Visualizations

7.1 Diagram: Bioanalytical Workflow for Voriconazole Quantification

The following diagram illustrates the complete workflow from sample collection to final data analysis.

Caption: Workflow for quantifying Voriconazole using this compound.

7.2 Diagram: Principle of Internal Standard Quantification

This diagram explains the logical relationship behind using an internal standard to ensure accurate quantification.

Caption: The principle of using an internal standard for quantification.

This compound is a critical tool for researchers, clinicians, and pharmaceutical scientists. Its role as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise bioanalytical methods for the quantification of Voriconazole. The use of this compound in LC-MS/MS assays is fundamental to effective therapeutic drug monitoring and is essential for pharmacokinetic research, ultimately contributing to safer and more effective treatment regimens for patients with severe fungal infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Update on the optimal use of voriconazole for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voriconazole : a review of its use in the management of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voriconazole in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 188416-29-7 [chemicalbook.com]

The Gold Standard in Bioanalysis: Voriconazole-d3 as an Internal Standard

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precision and accuracy of analytical methods are paramount. This technical guide delves into the mechanism of action and practical application of Voriconazole-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the antifungal agent voriconazole. The use of a deuterated internal standard is widely recognized as the gold standard in mass spectrometry-based assays, offering unparalleled reliability in correcting for analytical variability.

The Core Principle: Mitigating Analytical Variance

The fundamental challenge in quantifying analytes in complex biological matrices, such as plasma or serum, lies in the inherent variability of the analytical process. Factors including sample loss during extraction, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and fluctuations in instrument response can all contribute to inaccurate results.[1]

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample preparation and analysis can be effectively normalized.

This compound serves as an ideal internal standard for voriconazole. In this compound, three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave almost identically throughout the analytical workflow.[2] This includes co-elution during chromatographic separation and experiencing similar ionization efficiencies in the mass spectrometer's source.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of voriconazole using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Voriconazole | 350 | 127 |

| Voriconazole | 350 | 281 |

| This compound | 353 | 127 |

| This compound | 353 | 284 |

Data sourced from Mak et al., 2015.[2]

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Chromatography | |

| Retention Time (Voriconazole) | 2.21 min |

| Retention Time (this compound) | 2.19 min |

| Total Run Time | 4.0 min |

| Method Validation | |

| Linearity Range | 0.1 - 10.0 µg/mL |

| Extraction Recovery | ~69% |

| Ion Suppression | ~13% |

| Intra- and Inter-assay Imprecision (%CV) | <5% |

Data compiled from Mak et al., 2015 and Han et al., 2023.[2][3]

Experimental Protocol: Quantification of Voriconazole in Human Serum

This section details a representative experimental protocol for the quantification of voriconazole in human serum using this compound as an internal standard, based on established LC-MS/MS methods.[2]

1. Materials and Reagents:

-

Voriconazole analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human serum (drug-free for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of voriconazole and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard (this compound) by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Prepare a series of working standard solutions of voriconazole by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of serum sample, calibrator, or quality control, add 100 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation of voriconazole from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Voriconazole: 350 -> 127 and 350 -> 281

-

This compound: 353 -> 127 and 353 -> 284

-

-

5. Data Analysis:

-

Quantify voriconazole by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of voriconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of using an internal standard.

Caption: Bioanalytical workflow for voriconazole quantification.

References

- 1. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT) for quantification of voriconazole plasma concentration from Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Voriconazole-d3: Commercial Availability and Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Voriconazole-d3, a critical reagent for the bioanalysis of the antifungal agent voriconazole. It details its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document includes a summary of commercial suppliers, key chemical properties, a detailed, aggregated experimental protocol for a validated LC-MS/MS assay, and a proposed synthetic pathway.

Introduction to Voriconazole and the Role of this compound

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections.[1] Due to its high inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring is often necessary to ensure efficacy and avoid toxicity.[2] this compound, a stable isotope-labeled analog of voriconazole, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use significantly improves the accuracy and precision of bioanalytical methods by compensating for variations in sample preparation and instrument response.[3]

Commercial Availability and Suppliers

This compound is available from several commercial suppliers, primarily for research purposes. It is typically sold as a neat solid or in solution. The following table summarizes key information from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Clearsynth | This compound | 1217661-14-7 | C₁₆H₁₁D₃F₃N₅O | 352.3 | >90% (Chromatographic Purity) | Accompanied by a Certificate of Analysis. Intended for use as an internal standard in GC- or LC-MS.[4][5] |

| LGC Standards | This compound | 1217661-14-7 | C₁₆H₁₁D₃F₃N₅O | 352.33 | >95% (HPLC) | Available as a neat solid. A Certificate of Analysis is available.[6] |

| Cerilliant (from MilliporeSigma) | (±)-Voriconazole-D3 solution | Not Available | C₁₆H₁₁D₃F₃N₅O | 352.33 | Certified Reference Material | Supplied as a 1.0 mg/mL solution in methanol. Suitable for therapeutic drug monitoring and clinical testing.[7] |

| MedchemExpress | This compound | 1217661-14-7 | C₁₆H₁₁D₃F₃N₅O | 352.33 | Not specified | Deuterium labeled Voriconazole for use as a tracer or internal standard.[1] |

| Toronto Research Chemicals (TRC) | This compound | 1217661-14-7 | C₁₆H₁₁D₃F₃N₅O | 352.33 | 99.73% (HPLC) | Isotopic purity >99.9%. Certificate of Analysis available.[3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, based on information from supplier documentation and publicly available databases.

| Property | Value |

| IUPAC Name | (2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[3] |

| Appearance | White to Light Beige Solid[3] |

| Solubility | Slightly soluble in Acetonitrile and Methanol[3] |

| Storage Conditions | Long-term storage at 2-8°C is recommended.[3][4] |

Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol

This compound is predominantly used as an internal standard for the quantification of voriconazole in biological matrices, most commonly plasma or serum, by LC-MS/MS. The following is a detailed, aggregated experimental protocol based on several validated methods reported in the scientific literature.[8][9][10][11][12][13]

Materials and Reagents

-

Voriconazole analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Blank human plasma/serum

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.7 µm, 3.0 x 50 mm[8][9][13] |

| Mobile Phase | A: 0.1% Formic acid in 10 mM Ammonium acetate in waterB: Acetonitrile[8][9][13] |

| Gradient | Isocratic at 50:50 (A:B) or a shallow gradient depending on the specific method |

| Flow Rate | 0.5 mL/min[8][9][13] |

| Injection Volume | 1.0 µL[9] |

| Column Temperature | 35-55°C |

| Run Time | Approximately 2.2 - 3.5 minutes[9][14] |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Voriconazole: m/z 350.1 → 281.1[8][12][14]this compound: m/z 353.1 → 284.1 (representative) |

| Source Temperature | Dependent on instrument manufacturer |

| Gas Flow Rates | Optimized for the specific instrument |

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution (e.g., 0.5 µg/mL).[8][9]

-

Add 200 µL of cold acetonitrile to precipitate proteins.[8][9]

-

Vortex the mixture for 30 seconds to 1 minute.

-

Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes.[9]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at approximately 50°C.[9]

-

Reconstitute the dried extract in 100 µL of the mobile phase.[8][9]

-

Vortex briefly and centrifuge again.

-

Transfer the supernatant to an autosampler vial for injection.

Method Validation Parameters

A typical validated method for voriconazole quantification using this compound would demonstrate the following performance characteristics:

| Parameter | Typical Range/Value |

| Linearity Range | 0.05 - 10 µg/mL[8][9] |

| Correlation Coefficient (r²) | > 0.998[8][9] |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[9] |

| Intra- and Inter-day Precision (%CV) | < 9%[8][9] |

| Intra- and Inter-day Accuracy | Within 85-115%[12] |

| Extraction Recovery | > 85%[8][9] |

Proposed Synthetic Pathway for this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Voriconazole, Serum | MLabs [mlabs.umich.edu]

- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 4. clearsynth.com [clearsynth.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. This compound | CAS 1217661-14-7 | LGC Standards [lgcstandards.com]

- 7. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 12. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Distinctions Between Voriconazole and Voriconazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical differences between the triazole antifungal agent Voriconazole and its deuterated isotopologue, Voriconazole-d3. The inclusion of deuterium in the Voriconazole structure, while seemingly minor, imparts subtle but significant changes to its properties. These differences are primarily exploited in analytical methodologies, particularly in pharmacokinetic and metabolic studies where this compound serves as an invaluable internal standard.

Core Physicochemical Properties: A Comparative Analysis

The fundamental distinction between Voriconazole and this compound lies in the substitution of three hydrogen atoms with three deuterium atoms on the methyl group of the pyrimidineethanol side chain. This isotopic substitution leads to a predictable increase in molecular weight and slight alterations in other physical properties.

| Property | Voriconazole | This compound | Reference |

| Molecular Formula | C₁₆H₁₄F₃N₅O | C₁₆H₁₁D₃F₃N₅O | [1] |

| Molecular Weight | 349.31 g/mol | 352.33 g/mol | [1][2] |

| Monoisotopic Mass | 349.11504457 Da | 352.13387481 Da | [1][2] |

| Melting Point | 127-134 °C | 115-120°C | [1] |

| Aqueous Solubility | Low (approx. 0.71 mg/mL) | Not explicitly stated, but expected to be very similar to Voriconazole | [3] |

| LogP | 1.5 | 1.5 | [1][2] |

The Significance of Deuteration

Deuterium labeling is a common strategy in drug development and analysis.[4] The primary motivations for synthesizing this compound include:

-

Internal Standard in Quantitative Analysis: this compound is an ideal internal standard for quantifying Voriconazole in biological matrices (e.g., plasma, serum) using mass spectrometry-based methods like LC-MS/MS or GC-MS.[5][6][7] It co-elutes with the non-deuterated analyte under most chromatographic conditions but is distinguishable by its higher mass-to-charge ratio (m/z).[5][8] This allows for precise correction of variations in sample preparation and instrument response.

-

Metabolic Fate Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can sometimes slow down the rate of metabolic reactions that involve the cleavage of this bond. While Voriconazole's primary metabolism occurs via N-oxidation and hydroxylation mediated by cytochrome P450 enzymes (CYP2C19, CYP2C9, and CYP3A4), deuteration of the methyl group is not expected to significantly alter the primary metabolic pathways but can be useful in detailed mechanistic studies.[9]

Experimental Protocols for Differentiation and Quantification

The differentiation and quantification of Voriconazole and this compound rely on high-precision analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common and robust method for the therapeutic drug monitoring of Voriconazole, utilizing this compound as the internal standard.[10][11]

Methodology:

-

Sample Preparation: Plasma or serum samples are subjected to protein precipitation, typically using a solvent like methanol.[10] The supernatant, containing the drug and the internal standard, is then isolated.

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or formic acid).[12][13]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13] Specific precursor-to-product ion transitions are monitored for both Voriconazole and this compound.

-

Voriconazole Transition: e.g., m/z 350.1 → 281.1[13]

-

This compound Transition: e.g., m/z 353.1 → 284.1 (predicted based on a +3 Da shift)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-MS/MS, GC-MS can also be employed for Voriconazole quantification.[5][14]

Methodology:

-

Extraction: Similar to LC-MS/MS, the drug is extracted from the biological matrix.

-

Derivatization: Voriconazole contains a polar hydroxyl group, which makes it less volatile. Therefore, a derivatization step, for instance with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is often required to increase its volatility for GC analysis.[5]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column.

-

MS Detection: The separated compounds are fragmented and detected by a mass spectrometer. The fragmentation patterns for Voriconazole and this compound will be distinct due to the mass difference.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can unequivocally distinguish between Voriconazole and its deuterated analog, although it is not used for routine quantification in clinical settings.[15][16]

Methodology:

-

Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

-

¹H NMR: In the ¹H NMR spectrum of Voriconazole, the methyl group protons would appear as a characteristic signal. In the spectrum of this compound, this signal would be absent due to the replacement of protons with deuterium, which is not detected in ¹H NMR.

-

²H NMR (Deuterium NMR): A ²H NMR experiment on this compound would show a signal corresponding to the deuterium atoms, confirming the position of isotopic labeling.

-

¹³C NMR: The carbon atom attached to the deuterium atoms in this compound will show a different splitting pattern (due to C-D coupling) and a slight shift in its resonance compared to the corresponding carbon in Voriconazole.

Visualized Workflows and Relationships

The following diagrams illustrate key concepts related to Voriconazole and its deuterated form.

References

- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)-Voriconazole-d3 | C16H14F3N5O | CID 25217838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Investigation into the structures and physicochemical properties of multi-component crystals of voriconazole [ccspublishing.org.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. clearsynth.com [clearsynth.com]

- 8. researchgate.net [researchgate.net]

- 9. chemicalzenith.com [chemicalzenith.com]

- 10. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 14. Determination of Voriconazole Concentrations in Serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

Interpreting the Certificate of Analysis for Voriconazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Voriconazole-d3, a deuterated internal standard crucial for the accurate quantification of the antifungal drug Voriconazole in clinical and research settings. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results. This document will delve into the key analytical tests performed, summarize typical quantitative data, and provide detailed experimental methodologies.

Overview of this compound

This compound is a stable isotope-labeled version of Voriconazole, a broad-spectrum triazole antifungal agent. It is primarily used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the therapeutic drug monitoring of Voriconazole. The incorporation of deuterium atoms results in a higher mass-to-charge ratio (m/z) compared to the unlabeled drug, allowing for its clear differentiation in mass spectrometric analyses.[1][2]

Key Quantitative Data from a Certificate of Analysis

The following tables summarize the critical quantitative data typically found on a Certificate of Analysis for this compound, ensuring the identity, purity, and quality of the material. The data presented here is a representative example compiled from publicly available certificates of analysis.[3]

Table 1: Identification and General Properties

| Parameter | Specification | Result |

| Product Name | This compound | This compound |

| CAS Number | 1217661-14-7 | 1217661-14-7 |

| Molecular Formula | C₁₆H₁₁D₃F₃N₅O | C₁₆H₁₁D₃F₃N₅O |

| Molecular Weight | 352.33 g/mol | 352.33 g/mol |

| Appearance | White to Light Beige Solid | White Solid |

| Solubility | Acetonitrile (Slightly), Methanol (Slightly) | Conforms |

Table 2: Purity and Composition

| Parameter | Specification | Result | Method |

| HPLC Purity | Report Result | 99.73% (at 205 nm)[3] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | >95% | >99.9% (d₀ = 0.00%)[3] | Mass Spectrometry (MS) |

| Elemental Analysis | Conforms to Structure | %C: 54.27, %H (including D): 3.99, %N: 20.04[3] | Elemental Analysis |

Table 3: Spectroscopic and Physical Data

| Parameter | Specification | Result | Method |

| ¹H-NMR | Conforms to Structure | Conforms[3] | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹⁹F-NMR | Conforms to Structure | Conforms[3] | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Mass Spectrum | Conforms to Structure | Conforms[3] | Mass Spectrometry (MS) |

| Specific Rotation | Report Result | -64.7° (c = 0.1, Methanol)[3] | Polarimetry |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical methods for Voriconazole and its deuterated analogue.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v).[6] The pH may be adjusted to around 5.0.[7]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at 255 nm.[6]

-

Injection Volume: 10-20 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded, and the area of this peak relative to the total area of all peaks is calculated to determine the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor to product ion transitions.

-

Key Mass Transitions:

-

Procedure: A solution of the sample is introduced into the mass spectrometer. For identity confirmation, the observed molecular ion peak is compared to the theoretical mass. For isotopic purity, the relative intensities of the mass signals corresponding to the deuterated (d₃) and non-deuterated (d₀) forms are measured to calculate the percentage of isotopic enrichment. The fragmentation pattern of this compound should be consistent with the parent compound, with a +3 m/z shift for fragments containing the deuterium label.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).[11][12]

-

Experiments:

-

¹H-NMR: To observe the proton signals. The absence or significant reduction of the signal corresponding to the methyl group protons confirms the deuteration at this position.

-

¹³C-NMR: To observe the carbon signals of the molecule.

-

¹⁹F-NMR: To observe the fluorine signals, which are characteristic of Voriconazole's structure.

-

-

Procedure: A sample of this compound is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations are compared to a reference spectrum of Voriconazole to confirm the structural integrity and the successful incorporation of deuterium.

Visualizations of Workflows and Structures

The following diagrams illustrate the experimental workflows and the chemical structure of this compound.

Caption: Workflow for HPLC Purity Analysis of this compound.

Caption: Workflow for MS Identity and Isotopic Purity Confirmation.

Caption: Chemical Structure of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 4. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma Voriconazole Estimation by... preview & related info | Mendeley [mendeley.com]

- 6. journals.plos.org [journals.plos.org]

- 7. High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation | PLOS One [journals.plos.org]

- 8. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 9. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. rsc.org [rsc.org]

A Technical Guide to the Metabolism and In-Source Fragmentation of Voriconazole-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a second-generation triazole antifungal agent critical for the treatment of severe invasive fungal infections.[1][2] Its clinical utility is complicated by nonlinear pharmacokinetics and significant interindividual variability, largely attributable to its complex metabolic profile.[3][4] Therapeutic drug monitoring (TDM) is therefore essential for optimizing efficacy and minimizing toxicity.[5] In mass spectrometry-based bioanalytical methods, stable isotope-labeled internal standards, such as Voriconazole-d3, are indispensable for accurate quantification.

This technical guide provides an in-depth exploration of the metabolism of this compound, drawing parallels from the extensive research on its non-deuterated parent compound. Furthermore, it addresses a critical analytical challenge: the potential for in-source fragmentation (ISF) during liquid chromatography-mass spectrometry (LC-MS) analysis, a phenomenon that can compromise data integrity if not properly understood and controlled.

Metabolism of this compound

While specific studies on the complete metabolic profile of this compound are limited, its metabolic fate is presumed to closely mirror that of unlabeled Voriconazole. The deuterium atoms in this compound are typically located on a methyl group, a position not expected to fundamentally alter the primary metabolic pathways, although minor kinetic isotope effects may be observed. Voriconazole is extensively metabolized, with less than 2% of a dose being excreted in its unchanged form.[6][7] The primary metabolic transformations occur in the liver and are mediated predominantly by the cytochrome P450 (CYP) enzyme system.[3][4]

Major Metabolic Pathways

The metabolism of Voriconazole proceeds via three main routes:

-

N-oxidation: This is the principal metabolic pathway, leading to the formation of Voriconazole N-oxide, the major circulating but inactive metabolite.[1][6][8] This reaction is primarily catalyzed by CYP2C19, with smaller contributions from CYP3A4 and CYP2C9.[6][7][9] The flavin-containing monooxygenase (FMO) family is also estimated to contribute to about 25% of the total metabolism.[1][6]

-

Hydroxylation of the Methyl Group: This pathway involves the hydroxylation of the methyl group on the propyl backbone. This reaction is believed to be mediated by CYP3A4 and CYP2C19.[1]

-

Hydroxylation of the Fluoropyrimidine Ring: The third major pathway is the hydroxylation at the 5-fluoropyrimidine moiety.[1][6] The specific enzymes responsible for this transformation have not been fully elucidated.[1]

Following these primary modifications, the resulting metabolites can undergo further glucuronidation before excretion.[1][7]

The diagram below illustrates the primary metabolic pathways anticipated for this compound.

Caption: Anticipated metabolic pathways of this compound.

Enzyme Kinetics and Contributions

Quantitative in vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have elucidated the kinetics of Voriconazole metabolism, particularly the formation of the N-oxide metabolite.

| Parameter | CYP2C19 | CYP3A4 | CYP2C9 | Source |

| Apparent K_m_ (μM) | 3.5 - 14 | 11 - 16 | 20 | [7][9] |

| Relative Contribution to N-oxidation | ~63.1% | ~29.5% | ~13.4% | [8] |

| Inhibition of Metabolism by Antibodies | ~52% | ~30% | ~20% | [10] |

Table 1: Enzyme kinetic parameters and relative contributions to Voriconazole N-oxidation.

The significant role of CYP2C19 explains the large pharmacokinetic variability observed in patients with different CYP2C19 genotypes (e.g., poor vs. extensive metabolizers).[3] Poor metabolizers can exhibit up to 4-fold higher drug exposure compared to normal metabolizers.[6]

In-Source Fragmentation (ISF) of this compound

In-source fragmentation, also known as source-induced dissociation, is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[11][12] This occurs when excess energy is transferred to the ions during desolvation and ionization, typically in an electrospray ionization (ESI) source.[12]

Mechanism and Contributing Factors

ISF is primarily driven by the acceleration of ions through regions of intermediate pressure between the ion source and the high-vacuum analyzer. Collisions with residual gas molecules at elevated kinetic energies induce fragmentation.[11] Key instrument parameters that promote ISF include:

-

High Cone Voltage (or Declustering/Fragmentor Voltage): This is a major contributor, as higher voltages increase the kinetic energy of ions, leading to more energetic collisions.[11][12]

-

High Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[11]

For deuterated internal standards like this compound, ISF is a significant concern because it can generate fragment ions that may interfere with the quantification of the target analyte or other metabolites, potentially leading to inaccurate results.[12]

Caption: Workflow illustrating the origin of in-source fragmentation.

Fragmentation Pattern of this compound

The fragmentation of Voriconazole and its deuterated analog has been characterized. In positive ion mode, this compound typically forms a precursor ion at m/z 353.2.[13] The fragmentation pattern is similar to the unlabeled compound (m/z 350.2), with key fragments shifted by +3 Da due to the deuterium label.[5]

For example, a common fragmentation pathway for Voriconazole involves the loss of the fluoropyrimidine ring. In GC-MS analysis, prominent ions for Voriconazole were observed at m/z 339 and 263, while the corresponding ions for this compound were shifted to m/z 342 and 266.[5] If ISF occurs, these fragment ions (e.g., m/z 266 for this compound) could be detected in a full scan or interfere with other multiple reaction monitoring (MRM) transitions.

Experimental Protocols

The following sections outline representative methodologies for studying this compound metabolism and mitigating ISF, based on published literature.

In Vitro Metabolism Assay

This protocol describes a typical experiment to determine the contribution of different CYP enzymes to Voriconazole metabolism using human liver microsomes (HLMs).

-

Reagents: Voriconazole, this compound, Human Liver Microsomes (pooled), NADPH regenerating system, specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9), phosphate buffer.

-

Incubation:

-

Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.2 mg/mL).

-

Add this compound at various concentrations to determine enzyme kinetics.

-

For inhibitor studies, pre-incubate the HLM mixture with a specific chemical inhibitor for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Sample Quenching & Preparation:

-

Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate proteins.[5]

-

Add an internal standard (if this compound is the analyte) or a different internal standard if this compound is being used as such.

-

Vortex and centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., Acquity BEH C18).[14] Employ a gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a modifier like formic acid to promote ionization.[14]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent and metabolite transitions using MRM.

-

Example transition for Voriconazole: m/z 350.1 -> 281.1.[14]

-

Anticipated transition for this compound: m/z 353.1 -> 281.1 or 284.1 (depending on fragment).

-

-

Protocol for Investigating and Mitigating ISF

This protocol provides a systematic approach to identify and minimize ISF for this compound.

-

Standard Preparation: Prepare a solution of this compound in a solvent that mimics the analytical mobile phase.[12]

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to achieve a stable signal.[12]

-

Cone Voltage Ramp:

-

Set all other source parameters (e.g., temperature, gas flows) to typical values.

-

Acquire full scan mass spectra while ramping the cone voltage (or equivalent parameter) from a very low value (e.g., 5-10 V) to a high value (e.g., 100 V).[12]

-

-

Data Analysis:

-

Plot the ion intensity of the precursor ion (e.g., m/z 353.2 for this compound) and its potential fragment ions against the cone voltage.

-

The voltage at which the precursor ion intensity begins to decrease and fragment ion intensities begin to increase marks the onset of ISF.

-

-

Mitigation:

-

Based on the ramp experiment, select an optimal cone voltage that provides sufficient signal for the precursor ion while minimizing the formation of fragment ions.

-

If ISF remains an issue, consider optimizing other source parameters, such as source temperature (lower temperatures can reduce fragmentation).[11]

-

Conclusion

A thorough understanding of the metabolic pathways of this compound is essential for its effective use as an internal standard and for interpreting data from metabolic studies. Its metabolism, primarily driven by CYP2C19 and CYP3A4, mirrors that of the parent drug. Concurrently, analytical scientists must be vigilant about the potential for in-source fragmentation during LC-MS analysis. ISF can create artifactual peaks and compromise quantitative accuracy. By systematically investigating the effects of source conditions, particularly cone voltage, researchers can develop robust bioanalytical methods that ensure the integrity of data for TDM and pharmacokinetic studies, ultimately contributing to the safer and more effective use of Voriconazole.

References

- 1. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Metamizole induces voriconazole metabolism and results in subtherapeutic voriconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism | MDPI [mdpi.com]

- 9. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

Navigating the Regulatory Landscape for Deuterated Internal Standards: A Technical Guide Featuring Voriconazole-d3

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the quest for accurate and reliable quantification of therapeutic agents in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs like Voriconazole-d3, has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This technical guide provides a comprehensive overview of the regulatory guidelines governing the use of deuterated internal standards, supported by experimental data and protocols specifically tailored to the analysis of the antifungal agent voriconazole.

Core Regulatory Principles

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established harmonized guidelines for bioanalytical method validation, with the ICH M10 guideline serving as a key document.[1][2] These guidelines emphasize the importance of using a suitable internal standard (IS) to ensure the accuracy, precision, and reliability of bioanalytical data.[3] Deuterated internal standards are highly recommended due to their physicochemical properties being nearly identical to the analyte of interest.[1] This similarity allows the IS to effectively track the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects.[4][5]

Key considerations for the use of deuterated internal standards outlined in regulatory guidance include:

-

Isotopic Purity: The isotopic enrichment of the deuterated IS should be high (typically ≥98%) to minimize the contribution of the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification (LLOQ).[6]

-

Chemical Purity: High chemical purity (>99%) is essential to prevent interference from impurities that may co-elute with the analyte or IS.[6]

-

Absence of Isotopic Cross-Interference ("Crosstalk"): It is crucial to demonstrate that the signal from the analyte does not interfere with the signal of the deuterated IS, and vice versa.[7][8] This is particularly important for high concentration samples.

-

Chromatographic Co-elution: Ideally, the deuterated IS should co-elute with the analyte to ensure that both experience the same matrix effects during ionization.[4][9] However, minor chromatographic shifts due to the deuterium isotope effect can sometimes occur.[9]

-

Metabolic Stability: The deuterated IS should be metabolically stable and not undergo any in-source fragmentation or metabolic switching that could alter its response relative to the analyte.[10][11]

Voriconazole and the Role of this compound

Voriconazole is a triazole antifungal agent subject to significant pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential for optimizing efficacy and minimizing toxicity.[3][12] LC-MS/MS methods employing this compound as an internal standard are widely used for accurate quantification in clinical and research settings.[13]

Bioanalytical Method Validation Data for Voriconazole using Deuterated Internal Standard

The following tables summarize typical quantitative data from validated bioanalytical methods for voriconazole using a deuterated internal standard. These values are representative of what is expected to meet regulatory requirements.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 0.1 - 10.0 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[13] |

Table 2: Accuracy and Precision

| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |

| LLOQ (0.1 µg/mL) | < 5% | < 5% | 95 - 105% | 95 - 105% |

| Low QC | < 4% | < 4% | 96 - 104% | 96 - 104% |

| Medium QC | < 4% | < 4% | 97 - 103% | 97 - 103% |

| High QC | < 4% | < 4% | 98 - 102% | 98 - 102% |

| Data derived from representative studies.[13] |

Table 3: Recovery and Matrix Effect

| Parameter | Voriconazole | This compound |

| Extraction Recovery | ~69%[13] | Consistent with Analyte |

| Ion Suppression/Enhancement | ~13%[13] | Compensated by IS |

Table 4: Stability

| Stability Condition | Duration | Acceptance Criteria |

| Freeze-Thaw | 3 cycles | ± 15% of nominal concentration |

| Bench-Top (Room Temperature) | 4 hours | ± 15% of nominal concentration |

| Auto-sampler | 24 hours | ± 15% of nominal concentration |

| Long-Term (-80 °C) | 30 days | ± 15% of nominal concentration |

| Based on typical stability assessments.[14] |

Experimental Protocols

A robust and validated bioanalytical method is the foundation for reliable data. The following provides a detailed, representative experimental protocol for the quantification of voriconazole in human plasma using this compound.

Preparation of Stock and Working Solutions

-

Voriconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve voriconazole reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the voriconazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.[13]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).[13][14]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase.[14]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

Mandatory Visualizations

Experimental Workflow

Voriconazole Metabolic Pathway

Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][15] The major metabolic pathway is N-oxidation to form voriconazole N-oxide, which is pharmacologically inactive.[2][15] CYP2C19 is the primary enzyme responsible for this conversion, with contributions from CYP3A4 and CYP2C9.[1][10] Genetic polymorphisms in CYP2C19 can significantly impact voriconazole metabolism and plasma concentrations.[2]

Potential for Metabolic Switching with this compound

A critical consideration when using deuterated internal standards is the potential for "metabolic switching."[10][16] This phenomenon occurs if the deuterium substitution is at a site of metabolism, which can slow down the metabolic reaction at that position due to the kinetic isotope effect.[16] This can potentially divert the metabolism to alternative pathways, leading to a different metabolic profile for the deuterated IS compared to the analyte.[10]

For this compound, the position of the deuterium atoms is crucial. If the deuteration is on a metabolically stable part of the molecule, the risk of metabolic switching is minimal. However, if deuteration is at a site targeted by CYP enzymes, it could potentially alter the rate of N-oxidation or hydroxylation. While significant metabolic switching is generally not expected for well-designed deuterated standards, it is a factor that should be considered during method development and validation. Studies investigating the metabolite profiles of both the analyte and the deuterated IS can provide assurance that their metabolic fates are comparable.

Conclusion

The use of deuterated internal standards, such as this compound, is a cornerstone of modern bioanalytical science, enabling the generation of high-quality data for regulatory submissions. Adherence to the principles outlined by regulatory authorities like the FDA and EMA, and detailed in the ICH M10 guideline, is essential. A thorough understanding of the analyte's metabolism and careful validation of the bioanalytical method, including an assessment of potential issues like isotopic interference and metabolic switching, will ensure the accuracy, precision, and reliability of the data, ultimately contributing to the development of safe and effective medicines.

References

- 1. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. childrensmn.org [childrensmn.org]

- 13. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Quantitative Analysis of Voriconazole in Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of the antifungal drug Voriconazole in human serum. The protocol employs a simple protein precipitation extraction, followed by derivatization to enhance the volatility and thermal stability of the analyte. Voriconazole-d3 is utilized as an internal standard (IS) to ensure accuracy and precision. The method is linear over a clinically relevant concentration range and demonstrates excellent sensitivity and reproducibility, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious fungal infections.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Voriconazole is crucial to optimize efficacy while minimizing dose-related toxicity.[1][2][3] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for this purpose, GC-MS offers a viable and accessible alternative for clinical and research laboratories.[1][2][3] This protocol provides a detailed procedure for the determination of Voriconazole in serum using GC-MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Voriconazole reference standard

-

This compound internal standard

-

Methanol (HPLC grade or higher)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Human serum (drug-free)

-

Standard laboratory glassware and consumables

Equipment

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)[1]

-

GC column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]

-

Autosampler

-

Centrifuge

-

Vortex mixer

-

Heating block or oven

Sample Preparation

-

Preparation of Standards: Prepare stock solutions of Voriconazole and this compound in methanol. From these, prepare working solutions for calibration standards and quality controls (QCs) by spiking appropriate amounts into drug-free human serum.

-

Protein Precipitation: To 200 µL of serum sample (calibrator, QC, or unknown), add 400 µL of cold methanol containing the internal standard, this compound.[1]

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or low heat.

-

Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS.[4] Cap the vial tightly and heat at 70-75°C for 30 minutes to facilitate the derivatization of the hydroxyl group of Voriconazole.[4] After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]

-

GC Conditions:

-

MS Conditions:

Quantitative Data Summary

The following tables summarize the quantitative performance of this GC-MS method for Voriconazole analysis.

| Parameter | Value | Reference |

| Linearity Range | 0.4 - 10 µg/mL | [1] |

| Correlation Coefficient (R²) | >0.99 | [1] |

| Limit of Detection (LOD) | 0.2 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.4 µg/mL | [1][2][3] |

| Between-Day Precision (CV%) | < 15% | [1] |

| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Reference |

| Voriconazole-TMS | 339 | 263, 225, 141 | [1] |

| This compound-TMS | 342 | 266 | [1] |

Experimental Workflow Diagram

Caption: Experimental workflow for Voriconazole analysis by GC-MS.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship for the quantification of Voriconazole.

Conclusion

The GC-MS method presented here provides a reliable and accessible approach for the quantitative determination of Voriconazole in human serum. The use of a deuterated internal standard, simple sample preparation, and specific SIM mode detection ensures the accuracy and precision necessary for research and therapeutic drug monitoring applications. This protocol can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

Application Notes and Protocols for Voriconazole TDM using Voriconazole-d3

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent utilized for the treatment of invasive fungal infections, particularly those caused by Aspergillus species.[1][2] Therapeutic Drug Monitoring (TDM) of voriconazole is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] Factors such as genetic polymorphisms in the CYP2C19 enzyme, liver function, and drug-drug interactions can lead to unpredictable plasma concentrations, potentially resulting in sub-therapeutic levels or toxicity.[2][3] To ensure accurate quantification, a stable isotope-labeled internal standard, Voriconazole-d3, is commonly employed to compensate for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the sample preparation of voriconazole in human plasma/serum for TDM, utilizing this compound as the internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

I. Sample Preparation Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up. It involves the addition of an organic solvent or an acid to the plasma or serum sample to denature and precipitate proteins.

Experimental Protocol:

-

Pipette 100 µL of the patient's plasma or serum sample into a microcentrifuge tube.

-

Add 200 µL of ice-cold acetonitrile containing the internal standard, this compound.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000-16,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[1][4]

-

Carefully transfer the supernatant to a clean tube or a well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Workflow Diagram:

Caption: Workflow for Protein Precipitation of Voriconazole.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.

Experimental Protocol:

-

Pipette 120 µL of the plasma or serum sample into a glass tube.[5]

-

Add the internal standard, this compound.

-

Add 600 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

Caption: Workflow for Liquid-Liquid Extraction of Voriconazole.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.

Experimental Protocol:

-

Condition an SPE cartridge (e.g., C18, 100 mg) by sequentially passing 1 mL of methanol and 1 mL of water.[6]

-

Pipette 500 µL of the plasma or serum sample into a tube.

-

Add the internal standard, this compound.

-

Add 700 µL of 0.2 M borate buffer (pH 9.0) to the sample.[6]

-

Load the buffered sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove interferences.

-

Elute the voriconazole and this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

Caption: Workflow for Solid-Phase Extraction of Voriconazole.

II. LC-MS/MS Analysis

The analysis is typically performed using a reversed-phase C18 column with a gradient elution.

Typical LC-MS/MS Parameters:

-

LC Column: C18 column (e.g., 2.7 µm, 3.0 x 50 mm)[7]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

LC-MS/MS Analysis Workflow:

Caption: General workflow for LC-MS/MS analysis.

III. Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for voriconazole analysis as reported in various studies.

Table 1: Method Validation Parameters for Protein Precipitation

| Parameter | Reported Value | Reference |

| Linearity Range | 0.1 - 10.0 µg/mL | [8][12] |

| LLOQ | 0.05 - 0.2 µg/mL | [1][13] |

| Intra-day Precision (%CV) | < 8.97% | [8][12] |

| Inter-day Precision (%CV) | < 7.68% | [8][12] |

| Accuracy | 90.08% - 112.23% | [8] |

| Recovery | 84.63% - 107.11% | [8][13] |

Table 2: Method Validation Parameters for Liquid-Liquid Extraction

| Parameter | Reported Value | Reference |

| Linearity Range | 0.2 - 20 µg/mL | [5] |

| LLOQ | 0.2 µg/mL | [5] |

| Intra-day Precision (%CV) | 0.78% - 3.01% | [5] |

| Inter-day Precision (%CV) | 1.52% - 4% | [5] |

| Accuracy | 99.3% - 101% | [5] |

| Recovery | 99.2% - 101% | [5] |

Table 3: Method Validation Parameters for Solid-Phase Extraction

| Parameter | Reported Value | Reference |

| Linearity Range | 0.2 - 10 µg/mL | [6] |

| LLOQ | 0.2 µg/mL | [6] |

| Intra-day Precision (%CV) | Not explicitly stated, but inter-day was <16% | [6] |

| Inter-day Precision (%CV) | 7.8% - 16% | [6] |

| Accuracy | Within acceptable limits as per validation guidelines | [6] |

| Recovery | 89.3% - 100.4% | [6] |

The choice of sample preparation technique for voriconazole TDM depends on the specific requirements of the laboratory, including sample throughput, desired level of cleanliness, and available instrumentation. Protein precipitation offers a rapid and simple workflow, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, potentially reducing matrix effects and improving assay sensitivity and robustness. The use of this compound as an internal standard is highly recommended for all methods to ensure the accuracy and precision of the results.

References

- 1. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. albertahealthservices.ca [albertahealthservices.ca]

- 4. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmatonline.com [jmatonline.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]